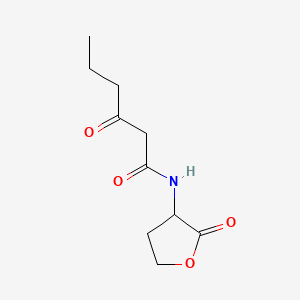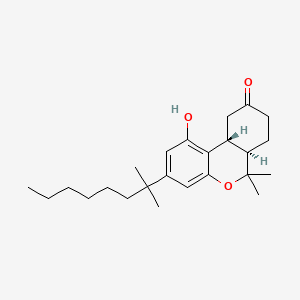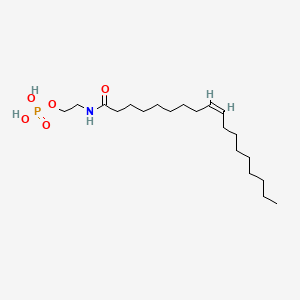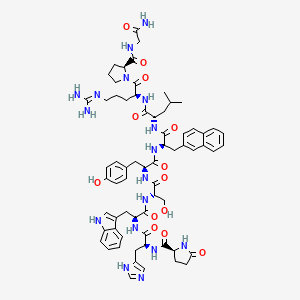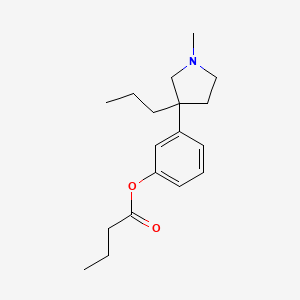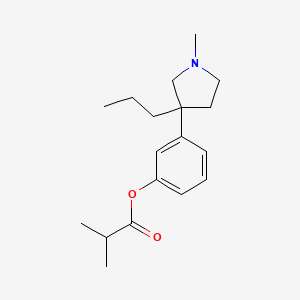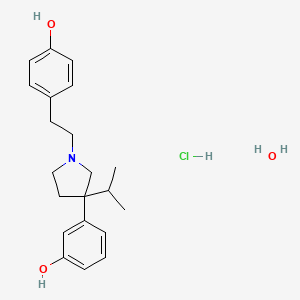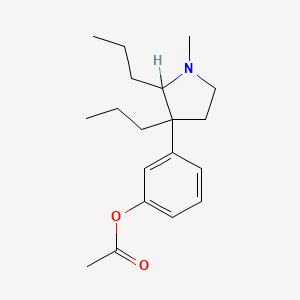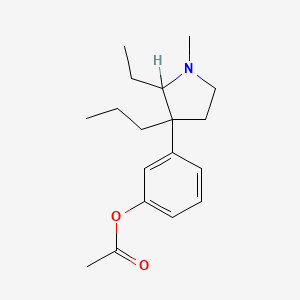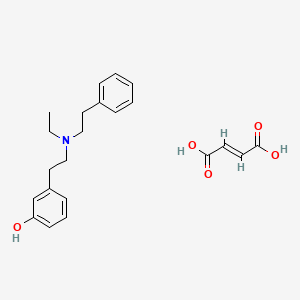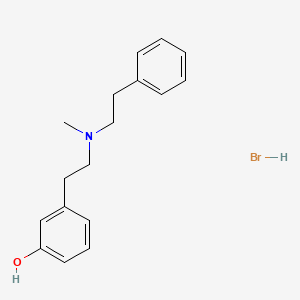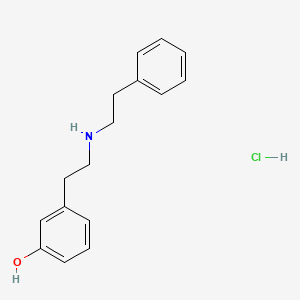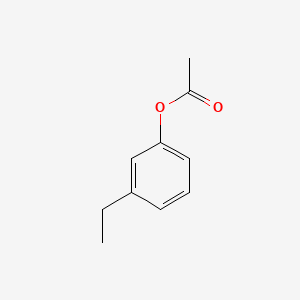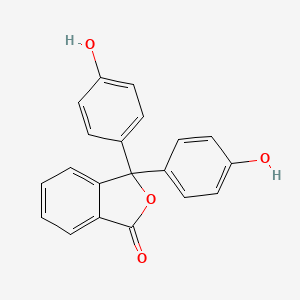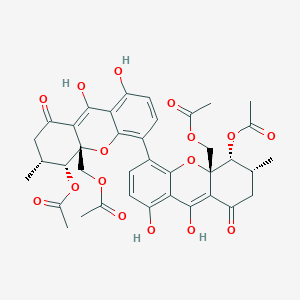
Phomoxanthone A
Übersicht
Beschreibung
Phomoxanthone A (PXA) is a toxic natural product that affects the mitochondria . It is the most toxic and the best studied of the naturally occurring phomoxanthones . PXA has recently been shown to induce rapid, non-canonical mitochondrial fission by causing the mitochondrial matrix to fragment while the outer mitochondrial membrane can remain intact .
Synthesis Analysis
The elucidation of the complete biosynthetic pathway of Phomoxanthone A was performed using a multi-disciplinary strategy . This involved affinity-based labelling using a Phomoxanthone A probe . Labelled proteins were pulled down and subjected to chemoproteomics analysis using LC-MS/MS .Molecular Structure Analysis
Phomoxanthone A has a chemical formula of C38H38O16 and a molar mass of 750.70 g/mol . It is a homodimer, meaning that it consists of two identical subunits . Both of these subunits are diacetylated tetrahydroxanthones, so two of their hydroxy groups have been replaced by acetyl groups .Chemical Reactions Analysis
PXA has been shown to elicit a strong release of Ca2+ from the mitochondria . It also depolarizes the mitochondria similarly to protonophoric uncouplers such as CCCP, yet unlike these, it does not increase but rather inhibits cellular respiration and electron transport chain activity .Physical And Chemical Properties Analysis
Phomoxanthone A is a yellow solid with a density of approximately 1.53 g/cm3 . It is not soluble in water but has good solubility in DMSO, although it is unstable . It has moderate solubility in EtOH .Wissenschaftliche Forschungsanwendungen
Summary of the Application
Phomoxanthone A has been identified as a novel target of Carbamoyl-Phosphate Synthase 1 (CPS1), a mitochondrial enzyme . CPS1 plays a crucial role in the urea cycle, which is the primary pathway for the disposal of excess nitrogen in mammals .
Methods of Application or Experimental Procedures
The identification of CPS1 as a target of Phomoxanthone A was achieved through a multi-disciplinary strategy, including drug affinity response target stability and targeted limited proteolysis . Molecular docking was also used to provide detailed insights into the ligand/target interaction sites .
Results or Outcomes
Phomoxanthone A was found to stimulate the activity of CPS1 . This discovery suggests that Phomoxanthone A could be a promising molecule for the development of new leads in counteracting hyperammonemia states .
2. Anticancer Therapy
Summary of the Application
Phomoxanthone A has shown potent anti-tumor activity, particularly against solid tumor cell lines, including cisplatin-resistant ones, and blood cancer cell lines . It has also been found to activate immune cells, which could aid in combating resistance during cancer chemotherapy .
Methods of Application or Experimental Procedures
Phomoxanthone A was tested against a panel of tumor cell lines. Its effects on immune cells were also studied .
Results or Outcomes
Phomoxanthone A demonstrated strong anti-tumor activity, with IC50 values in the submicromolar range . It was found to induce caspase 3 dependent apoptosis in cancer cells . At the same time, it was shown to activate murine T-lymphocytes, NK cells, and macrophages .
3. Mitochondrial Dynamics Research
Summary of the Application
Phomoxanthone A has been found to induce rapid, non-canonical mitochondrial fission by causing the mitochondrial matrix to fragment while the outer mitochondrial membrane can remain intact . This process was shown to be independent from the mitochondrial fission and fusion regulators DRP1 and OPA1 .
Methods of Application or Experimental Procedures
The effects of Phomoxanthone A on mitochondrial dynamics were studied using various cell biology techniques, including fluorescence microscopy to visualize the mitochondria .
Results or Outcomes
Phomoxanthone A was found to induce a unique form of mitochondrial fission, providing a new tool for studying mitochondrial dynamics .
4. Antimicrobial Activity
Summary of the Application
Xanthones, including Phomoxanthone A, have shown a wide variety of biological activities, including antimicrobial properties .
Methods of Application or Experimental Procedures
The antimicrobial activity of Phomoxanthone A would be tested against a range of bacterial and fungal strains .
Results or Outcomes
While specific results for Phomoxanthone A are not mentioned, xanthones in general have demonstrated significant antimicrobial activity .
5. Research Tool for Studying Mitochondrial Membrane Dynamics
Summary of the Application
Phomoxanthone A has been found to be a useful research tool in the study of mitochondrial membrane dynamics, particularly non-canonical mitochondrial fission and remodelling of the mitochondrial matrix .
Methods of Application or Experimental Procedures
The effects of Phomoxanthone A on mitochondrial dynamics are studied using various cell biology techniques .
Results or Outcomes
Phomoxanthone A has been shown to induce rapid, non-canonical mitochondrial fission by causing the mitochondrial matrix to fragment while the outer mitochondrial membrane can remain intact .
6. Antimalarial Activity
Summary of the Application
Xanthones, including Phomoxanthone A, have shown a wide variety of biological activities, including antimalarial properties .
Methods of Application or Experimental Procedures
The antimalarial activity of Phomoxanthone A would be tested against a range of Plasmodium species .
Results or Outcomes
While specific results for Phomoxanthone A are not mentioned, xanthones in general have demonstrated significant antimalarial activity .
Safety And Hazards
Eigenschaften
IUPAC Name |
[(3R,4R,4aR)-5-[(5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38O16/c1-15-11-25(45)29-31(47)27-23(43)9-7-21(33(27)53-37(29,13-49-17(3)39)35(15)51-19(5)41)22-8-10-24(44)28-32(48)30-26(46)12-16(2)36(52-20(6)42)38(30,54-34(22)28)14-50-18(4)40/h7-10,15-16,35-36,43-44,47-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLZNQUALWMDDN-ACMZUNAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)COC(=O)C)OC(=O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@@]2([C@@H]1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@H]([C@H]([C@]6(O5)COC(=O)C)OC(=O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401098707 | |
| Record name | Phomoxanthone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phomoxanthone A | |
CAS RN |
359844-69-2 | |
| Record name | Phomoxanthone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



